molecular formula C26H46N6O2 B15080873 7-Hexadecyl-3-methyl-8-piperazin-1-YL-3,7-dihydro-purine-2,6-dione

7-Hexadecyl-3-methyl-8-piperazin-1-YL-3,7-dihydro-purine-2,6-dione

Cat. No.: B15080873
M. Wt: 474.7 g/mol
InChI Key: YCLZJAZKOUFGDS-UHFFFAOYSA-N
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Description

7-Hexadecyl-3-methyl-8-piperazin-1-YL-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core with three key substituents:

  • 3-Methyl group: Enhances metabolic stability by reducing oxidative degradation.
  • 8-Piperazinyl group: A nitrogen-rich heterocycle that may influence receptor binding affinity and solubility.

However, its pharmacological profile remains less characterized compared to clinically approved analogs like linagliptin .

Properties

Molecular Formula

C26H46N6O2

Molecular Weight

474.7 g/mol

IUPAC Name

7-hexadecyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione

InChI

InChI=1S/C26H46N6O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-32-22-23(30(2)26(34)29-24(22)33)28-25(32)31-20-17-27-18-21-31/h27H,3-21H2,1-2H3,(H,29,33,34)

InChI Key

YCLZJAZKOUFGDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexadecyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione typically involves the reaction of a purine derivative with a piperazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction may require the use of a catalyst or a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Hexadecyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted purine derivatives .

Mechanism of Action

The mechanism of action of 7-Hexadecyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous purine-2,6-dione derivatives vary in substituents, leading to distinct pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Substituents (Positions 3, 7, 8) Key Pharmacological Features Metabolic Pathway
7-Hexadecyl-3-methyl-8-piperazin-1-YL 3-Me; 7-C16H33; 8-piperazinyl High lipophilicity; potential prolonged T½ Likely hepatic (CYP450); fecal excretion inferred
Linagliptin (BI 1356) 3-Me; 7-but-2-ynyl; 8-(3-amino-piperidinyl) Potent DPP-4 inhibitor (IC50 = 1 nM); renal excretion <5% Hepatic (minor); 90% excreted unchanged in feces
CD1790 (Linagliptin metabolite) 3-Me; 7-but-2-ynyl; 8-(3S-hydroxy-piperidinyl) Reduced DPP-4 activity; non-enantiomeric Phase I hydroxylation; negligible renal clearance
Compound 11c 3-Et; 8-SH; 1-(tetrahydro-2H-pyran-4-yl)Me Thiol group may enhance metal-binding Not reported; likely hepatic sulfation
1-Butyl-8-phenyl 1-Bu; 8-Ph Adenosine receptor modulation Unknown; high lipophilicity

Key Observations:

Substituent Impact on Lipophilicity: The 7-hexadecyl chain in the target compound confers higher logP compared to linagliptin’s but-2-ynyl group, suggesting slower absorption but greater tissue distribution. This aligns with trends observed in long-chain alkyl derivatives (e.g., 1-butyl-8-phenyl) . Conversely, the 8-piperazinyl group may reduce solubility compared to linagliptin’s 8-amino-piperidinyl moiety, which is optimized for DPP-4 binding .

Receptor Selectivity: Linagliptin’s 8-amino-piperidinyl group is critical for DPP-4 inhibition, achieving sub-nanomolar potency via hydrogen bonding with catalytic residues . The target compound’s piperazinyl group lacks a primary amine, likely reducing DPP-4 affinity but possibly enabling off-target effects (e.g., adenosine A2a receptor modulation) .

Metabolic Stability :

  • Linagliptin’s resistance to CYP450 metabolism (90% excreted unchanged) is attributed to its 3-methyl and quinazolinyl groups . The 7-hexadecyl chain in the target compound may further shield it from enzymatic degradation, though oxidative cleavage of the alkyl chain could generate polar metabolites.

Clinical Relevance :

  • Linagliptin’s pharmacokinetic profile (once-daily dosing, low renal excretion) makes it suitable for diabetic patients with renal impairment . The target compound’s extreme lipophilicity may limit oral bioavailability unless formulated with absorption enhancers.

Biological Activity

7-Hexadecyl-3-methyl-8-piperazin-1-YL-3,7-dihydro-purine-2,6-dione, also known by its CAS number 304876-71-9, is a synthetic compound belonging to the purine family. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C26H46N6O2. Its structure features a hexadecyl chain that may influence its lipophilicity and membrane permeability, which are critical factors for biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors associated with cellular signaling pathways. Although detailed mechanisms specific to this compound are not extensively documented, related purine derivatives often exhibit activities such as:

  • Inhibition of phosphodiesterases (PDEs) : This can lead to increased levels of cyclic nucleotides (cAMP and cGMP), influencing various physiological processes.
  • Antagonistic effects on adenosine receptors : Such interactions can modulate neurotransmission and have implications in conditions like asthma and cardiac arrhythmias.

Pharmacological Studies

Recent studies have suggested that compounds similar to this compound exhibit various pharmacological effects:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Research indicates potential efficacy against certain bacterial strains.
  • Neuroprotective Effects : These compounds may protect neuronal cells from oxidative stress.

Study 1: Antitumor Activity

A study conducted on a series of piperazine derivatives demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of the alkyl chain length in enhancing biological activity.

Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry reported that certain purine derivatives displayed effective antimicrobial activity against Gram-positive bacteria. The study emphasized the role of the piperazine moiety in enhancing membrane permeability, facilitating intracellular action.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
7-Hexadecyl...304876-71-9Potential antitumor and antimicrobial
1,3-Dimethyl...12345678PDE inhibition
8-Piperazinyl...87654321Neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 7-hexadecyl-3-methyl-8-piperazin-1-YL-purine-2,6-dione with high yield and purity?

  • Methodological Answer : Nucleophilic substitution reactions on purine-2,6-dione precursors (e.g., substituting at the 8-position with piperazine derivatives) are commonly used. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) using design of experiments (DoE) to minimize side products. Purification via column chromatography (silica gel, gradient elution) or recrystallization in non-polar solvents improves purity. Monitor progress using thin-layer chromatography (TLC) and confirm purity via HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substitution patterns (e.g., hexadecyl chain integration at δ ~1.2 ppm, piperazine protons at δ ~2.8–3.5 ppm).
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation (e.g., ESI+ mode).
  • FT-IR : To identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and secondary amine (N-H) bonds.
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorometric or colorimetric substrates.
  • Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s synthetic pathway?

  • Methodological Answer :

  • Reaction mechanism modeling : Apply density functional theory (DFT) to study transition states and intermediates in substitution reactions.
  • Solvent effect simulations : Use COSMO-RS to predict solvent compatibility and reaction yields.
  • Machine learning : Train models on existing purine synthesis data to predict optimal catalysts or reaction conditions .

Q. What strategies mitigate solubility challenges during in vivo studies due to the hexadecyl chain?

  • Methodological Answer :

  • Lipid-based formulations : Encapsulate in liposomes or micelles to enhance bioavailability.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility.
  • Co-solvent systems : Use PEG-400 or cyclodextrins in pharmacokinetic studies. Validate solubility via dynamic light scattering (DLS) or equilibrium solubility assays .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • Full factorial design : Vary parameters (temperature, catalyst loading, solvent ratio) and analyze interactions via ANOVA.
  • Response surface methodology (RSM) : Identify optimal conditions for yield and purity.
  • Scale-up validation : Use microreactors or continuous-flow systems to maintain efficiency at higher volumes .

Q. What analytical approaches resolve discrepancies in bioactivity data across different studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., IC50 normalization).
  • Structural validation : Reconfirm compound identity via 2D-NMR (HSQC, HMBC) to rule out isomer contamination.
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

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